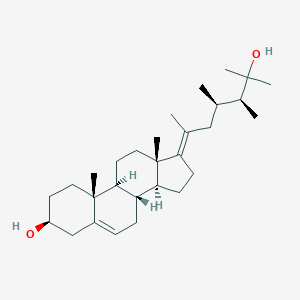

25-Hydroxysarcosterol

Description

25-Hydroxycholesterol (25-HC, C₂₇H₄₆O₂, MW 402.65) is an oxysterol derived from cholesterol oxidation. It plays a pivotal role in lipid homeostasis by suppressing sterol regulatory element-binding protein (SREBP) cleavage, thereby downregulating cholesterol biosynthesis enzymes like HMG-CoA reductase . Beyond lipid metabolism, 25-HC modulates immune responses and induces apoptosis via caspase activation and Bcl-2 suppression, making it a critical molecule in both metabolic and oncological research . It is stored at -20°C due to its sensitivity to degradation .

Properties

CAS No. |

153444-87-2 |

|---|---|

Molecular Formula |

C29H48O2 |

Molecular Weight |

428.7 g/mol |

IUPAC Name |

(3S,8R,9S,10R,13S,14S,17E)-17-[(4R,5S)-6-hydroxy-4,5,6-trimethylheptan-2-ylidene]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C29H48O2/c1-18(20(3)27(4,5)31)16-19(2)24-10-11-25-23-9-8-21-17-22(30)12-14-28(21,6)26(23)13-15-29(24,25)7/h8,18,20,22-23,25-26,30-31H,9-17H2,1-7H3/b24-19+/t18-,20+,22+,23+,25+,26+,28+,29-/m1/s1 |

InChI Key |

KFFSVXGFRJRKRR-NSUZGPIOSA-N |

SMILES |

CC(CC(=C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C)C(C)C(C)(C)O |

Isomeric SMILES |

C[C@H](C/C(=C/1\CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)/C)[C@H](C)C(C)(C)O |

Canonical SMILES |

CC(CC(=C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C)C(C)C(C)(C)O |

Synonyms |

23,24-dimethylcholesta-5,17(20)-diene-3,25-diol 25-hydroxysarcosterol |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Differences :

- 25-HC vs. 25-Hydroxytachysterol : The latter’s seco-cholestane structure (broken B-ring) distinguishes it from 25-HC’s intact tetracyclic system, making it a photoderivative of vitamin D analogs .

- 25-HC vs. Campesterol : Campesterol’s C24 methyl group reduces intestinal cholesterol absorption, unlike 25-HC’s direct regulation of synthesis .

- 25-HC vs. 20-Hydroxyecdysone : The ecdysteroid’s six hydroxyl groups and insect-specific hormonal role contrast with 25-HC’s mammalian metabolic functions .

25-Hydroxycholesterol

- Cholesterol Homeostasis : Inhibits SREBP-2 processing, reducing LDL receptor and HMG-CoA reductase expression .

- Immune Modulation : Activates liver X receptors (LXRs), enhancing macrophage cholesterol efflux and antiviral responses .

- Apoptosis Induction : Downregulates anti-apoptotic Bcl-2 and activates caspases in cancer cells .

25-Hydroxytachysterol

- Pharmaceutical Relevance : Recognized as Calcifediol Impurity C (EP), critical for quality control in vitamin D analog production .

Campesterol

- Lipid-Lowering Action : Competes with cholesterol for micelle incorporation, reducing dietary absorption .

20-Hydroxyecdysone

Research Findings and Clinical Implications

- 25-HC in Cancer : Preclinical studies highlight its pro-apoptotic effects in leukemia and prostate cancer models, though clinical translation requires further validation .

- 25-Hydroxytachysterol Stability : Its photosensitivity necessitates stringent storage conditions to prevent degradation in pharmaceuticals .

- Campesterol Therapeutics : Used in functional foods to manage hypercholesterolemia, with trials showing ~10% LDL reduction .

- 20-Hydroxyecdysone : Investigated for muscle growth promotion, yet human efficacy remains controversial .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.